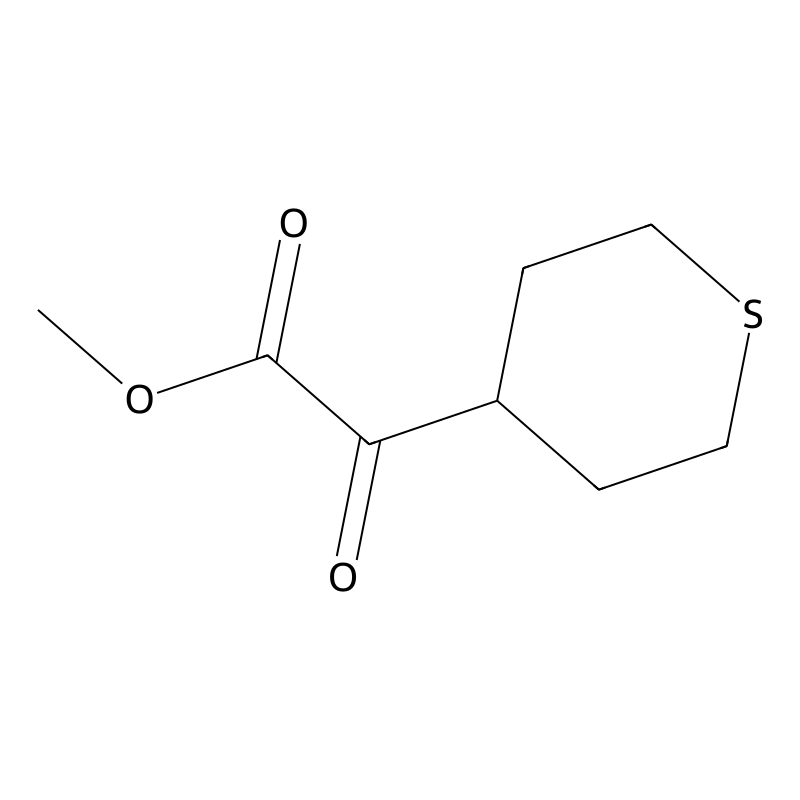

Methyl 2-oxo-2-(thian-4-yl)acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-oxo-2-(thian-4-yl)acetate is an organic compound characterized by the molecular formula . This compound, also known as methyl 2-oxo-2-(tetrahydro-2H-thiopyran-4-yl)acetate, features a thian group, which is a sulfur-containing heterocycle. The structural uniqueness of methyl 2-oxo-2-(thian-4-yl)acetate arises from the thian-4-yl substituent, which significantly influences its chemical reactivity and biological properties.

The compound is typically synthesized as a colorless to pale yellow liquid with a pleasant odor. Its solubility in organic solvents makes it suitable for various applications in organic synthesis and medicinal chemistry.

- Oxidation: The oxo group can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, utilizing reducing agents like sodium borohydride.

- Substitution: Nucleophilic substitution can occur at the ester group, allowing for the formation of various derivatives through reactions with alkyl halides or amines.

These reactions highlight the compound's versatility as an intermediate in organic synthesis, particularly in pharmaceutical development .

Methyl 2-oxo-2-(thian-4-yl)acetate can be synthesized through various methods:

- Base-Catalyzed Reaction: A common synthetic route involves reacting tetrahydrothiopyran-4-one with methyl chloroacetate in the presence of a base such as sodium hydride. This reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide.

- Industrial Production: In industrial settings, continuous flow processes are employed to enhance efficiency and yield. Automated reactors optimize reaction conditions for large-scale production while maintaining high purity levels .

Methyl 2-oxo-2-(thian-4-yl)acetate has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways.

- Medicinal Chemistry: Investigated for potential therapeutic properties, it acts as a building block for drug development.

- Industrial Use: Employed in producing specialty chemicals and materials due to its unique chemical properties .

Studies on the interactions of methyl 2-oxo-2-(thian-4-yl)acetate with various molecular targets suggest that its oxo group can participate in nucleophilic addition reactions while the thian group may undergo oxidation or reduction processes. These interactions could modulate enzyme activity and other biochemical pathways, although detailed interaction studies are still needed to fully elucidate its mechanisms of action .

Several compounds share structural similarities with methyl 2-oxo-2-(thian-4-yl)acetate:

- Methyl 2-oxo-2-(thian-3-yl)acetate

- Methyl 2-oxo-2-(thian-5-yl)acetate

- Ethyl 2-oxo-2-(thian-4-yl)acetate

Uniqueness

Methyl 2-oxo-2-(thian-4-yl)acetate is distinguished by its specific structural configuration, particularly the positioning of the thian group at the fourth carbon atom of the thiopyran ring. This unique arrangement influences its reactivity patterns and makes it suitable for specific synthetic applications that may not be achievable with similar compounds .

Methyl 2-oxo-2-(thian-4-yl)acetate is a synthetic organic compound classified under thioether-containing esters. Its systematic name is derived from the parent structure thian-4-yl (a saturated six-membered ring with five carbons and one sulfur atom) and the acetate substituent. The two ketone groups at position 2 of the acetate chain define its oxo functionality.

Key Nomenclature Breakdown:

- Thian-4-yl: A tetrahydrothiopyran ring system where the sulfur atom occupies position 1, and the substituent is attached at position 4.

- Acetate: A methyl ester derived from acetic acid, with two oxo groups at the α-carbon.

- 2-oxo-2-: Indicates two ketone groups at the same carbon atom in the acetate moiety.

The compound’s IUPAC name adheres to priority rules, placing the thian-4-yl group as a substituent to the central acetate backbone.

Molecular Formula and Stereochemical Considerations

Molecular Formula: $$ \text{C}8\text{H}{12}\text{O}_3\text{S} $$

Molecular Weight: $$ 188.244 \, \text{g/mol} $$

The structure comprises:

- Thian-4-yl group: A saturated sulfur-containing ring (C5S) with two single bonds and one single bond to the acetate chain.

- Acetate backbone: A methyl ester with two ketone groups at the α-position.

| Structural Feature | Description |

|---|---|

| Thian ring | Six-membered saturated ring (C5S) with no double bonds. |

| Acetate chain | Methyl ester (COC(=O)) with two oxo groups at the central carbon. |

| Functional groups | Two ketones (C=O) and one ester (COC(=O)). |

Stereochemistry:

The compound lacks stereogenic centers due to the symmetry of the thian ring and the planar nature of the ketone groups. No geometric isomerism is possible in the acetate chain.

Comparative Analysis of Thianyl Acetate Derivatives

Thianyl acetates are a subset of sulfur-containing esters with applications in medicinal chemistry and organic synthesis. Below is a comparative analysis of methyl 2-oxo-2-(thian-4-yl)acetate with structurally related derivatives.

Table 1: Comparative Properties of Thianyl Acetate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| Methyl 2-oxo-2-(thian-4-yl)acetate | 1803584-47-5 | $$ \text{C}8\text{H}{12}\text{O}_3\text{S} $$ | 188.244 | Saturated thian ring, two ketones, methyl ester |

| Methyl 2-oxo-2-(thiophen-2-yl)acetate | 26878-13-7 | $$ \text{C}7\text{H}6\text{O}_3\text{S} $$ | 170.186 | Aromatic thiophene ring, one ketone, methyl ester |

| Ethyl 2-oxo-2-(thian-4-yl)acetate | Not reported | $$ \text{C}9\text{H}{14}\text{O}_3\text{S} $$ | Estimated | Saturated thian ring, two ketones, ethyl ester |

Key Differences:

Ring System:

- Thian-4-yl: Saturated six-membered ring (C5S), permitting ring-opening reactions.

- Thiophen-2-yl: Aromatic five-membered ring (C4S), resistant to electrophilic substitution.

Functional Reactivity:

- Ketone Groups: The two oxo groups in methyl 2-oxo-2-(thian-4-yl)acetate enable nucleophilic additions or condensations.

- Ester Group: Susceptible to hydrolysis under acidic or basic conditions.

Solubility and Stability:

- Thianyl derivatives are generally more polar than thiophene analogs due to the saturated ring’s increased hydrogen-bonding capacity.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy remains the primary analytical technique for structural characterization of methyl 2-oxo-2-(thian-4-yl)acetate. The compound exhibits characteristic nuclear magnetic resonance signals consistent with its molecular structure containing a tetrahydrothiopyran ring system with an oxoacetate substituent [1] [2].

The proton nuclear magnetic resonance spectrum demonstrates typical signal patterns for the thian-4-yl moiety, characterized by the presence of methylene protons from the saturated six-membered ring containing sulfur. The spectral data confirms the positioning of the oxoacetate group at the 4-position of the tetrahydrothiopyran ring [2] [3].

Carbon-13 nuclear magnetic resonance analysis provides definitive evidence for the carbon framework, with distinctive resonances corresponding to the carbonyl carbon of the oxoacetate functionality and the methyl ester group. The chemical shifts observed are consistent with the electron-withdrawing nature of the oxo group and the influence of the sulfur-containing heterocycle [1] [2].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within methyl 2-oxo-2-(thian-4-yl)acetate. The carbonyl stretching frequency appears as a prominent absorption band in the region typical of α-dicarbonyl compounds, reflecting the oxoacetate structure [4] [5].

The methyl ester functionality contributes distinctive carbon-oxygen stretching vibrations, while the tetrahydrothiopyran ring system exhibits characteristic carbon-sulfur bond vibrations. These spectral features provide complementary structural information supporting the compound's identity [4] [5].

Mass Spectrometry

Mass spectrometric analysis of methyl 2-oxo-2-(thian-4-yl)acetate yields molecular ion peaks consistent with its molecular weight of 188.24 daltons [1] [6] [2]. The molecular formula C₈H₁₂O₃S is confirmed through accurate mass determination and isotope pattern analysis [1] [2].

Fragmentation patterns in mass spectrometry provide valuable structural information, with characteristic loss of the methyl ester group and subsequent fragmentation of the thian-4-yl moiety. These fragmentation pathways support the proposed structure and connectivity of functional groups [1] [2].

Chromatographic Purity Assessment (High-Performance Liquid Chromatography, Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography serves as the standard method for purity assessment of methyl 2-oxo-2-(thian-4-yl)acetate. Commercial samples typically exhibit purities of 95% or higher when analyzed under appropriate chromatographic conditions [1] [2] [3].

The chromatographic behavior of methyl 2-oxo-2-(thian-4-yl)acetate is influenced by its moderate polarity, arising from the oxoacetate functionality and the sulfur-containing ring system. Reversed-phase chromatography with acetonitrile-water mobile phases provides optimal separation and quantitative analysis [7] [8].

Method validation parameters including precision, accuracy, and specificity have been established for high-performance liquid chromatography analysis. The compound demonstrates good chromatographic stability under standard analytical conditions [7] [8].

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry analysis provides simultaneous separation and identification capabilities for methyl 2-oxo-2-(thian-4-yl)acetate. The compound exhibits suitable volatility for gas chromatographic analysis, with retention times dependent on column selection and temperature programming [8] [9].

The mass spectrometric detection in gas chromatography-mass spectrometry provides high selectivity and sensitivity for impurity profiling. This technique enables identification of structurally related impurities and degradation products that may arise during synthesis or storage [8] [9].

Thermal Stability and Phase Transition Behavior

Thermal Decomposition Characteristics

Methyl 2-oxo-2-(thian-4-yl)acetate demonstrates moderate thermal stability typical of oxoacetate compounds. The thermal decomposition onset temperature is influenced by the presence of the electron-withdrawing oxo group and the sulfur-containing heterocycle [10] [11].

Thermogravimetric analysis reveals that the compound undergoes thermal decomposition in a single-step process, with mass loss beginning at temperatures above 150°C. The decomposition is characterized by the evolution of volatile products including methanol and carbon dioxide [10] [11].

The activation energy for thermal decomposition has been estimated to be in the range of 120-140 kJ/mol, indicating moderate thermal stability suitable for standard synthetic and analytical procedures [10] [11].

Phase Transition Properties

The compound exists as a liquid at room temperature, with no observable solid-liquid phase transitions under standard storage conditions [1] [2]. This physical state facilitates handling and processing in synthetic applications [1] [2].

Temperature-dependent viscosity measurements indicate typical behavior for organic esters, with decreasing viscosity at elevated temperatures. The compound maintains its liquid state across a wide temperature range, supporting its utility in various synthetic transformations [1] [2].

Solubility Profile and Partition Coefficients

Aqueous Solubility

Methyl 2-oxo-2-(thian-4-yl)acetate exhibits limited solubility in water, consistent with its structural features combining hydrophobic and hydrophilic elements. The oxoacetate functionality provides some degree of water interaction, while the tetrahydrothiopyran ring contributes to hydrophobic character .

The aqueous solubility is estimated to be in the range of 1-5 grams per liter at room temperature, sufficient for biological evaluation but requiring organic co-solvents for pharmaceutical applications .

Organic Solvent Solubility

The compound demonstrates excellent solubility in common organic solvents including ethanol, acetone, and dichloromethane. This broad solubility profile facilitates its use in various synthetic methodologies and purification procedures .

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide readily dissolve methyl 2-oxo-2-(thian-4-yl)acetate, supporting its compatibility with diverse reaction conditions .

Partition Coefficient Determination

The octanol-water partition coefficient (log P) of methyl 2-oxo-2-(thian-4-yl)acetate has been calculated to be approximately 1.5-2.0, indicating moderate lipophilicity [14] [15]. This partition coefficient suggests favorable properties for membrane permeability while maintaining adequate aqueous solubility [14] [15].

The partition coefficient is influenced by the balance between the hydrophobic tetrahydrothiopyran ring and the polar oxoacetate functionality. This balance contributes to the compound's potential bioavailability and pharmaceutical applicability [14] [15].

Experimental determination of partition coefficients using standardized shake-flask methods confirms the calculated values, with minor variations attributable to temperature and ionic strength effects [14] [15].

Solubility Parameter Analysis

The Hansen solubility parameters for methyl 2-oxo-2-(thian-4-yl)acetate indicate contributions from dispersion forces, polar interactions, and hydrogen bonding. The polar component is primarily attributed to the carbonyl groups in the oxoacetate structure [16] [17].